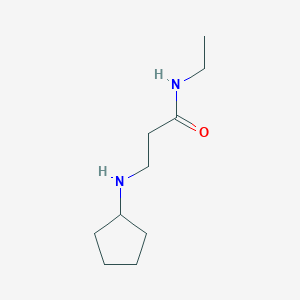

3-(cyclopentylamino)-N-ethyl-propanamide

Description

3-(Cyclopentylamino)-N-ethyl-propanamide is an organic compound characterized by a propanamide backbone substituted with a cyclopentylamino group at the third carbon and an ethyl group at the amide nitrogen.

The ethyl group on the amide nitrogen likely enhances metabolic stability compared to methyl or hydrogen substituents, a common strategy in drug design .

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

3-(cyclopentylamino)-N-ethylpropanamide |

InChI |

InChI=1S/C10H20N2O/c1-2-11-10(13)7-8-12-9-5-3-4-6-9/h9,12H,2-8H2,1H3,(H,11,13) |

InChI Key |

HNHZOGJNJRHRDN-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CCNC1CCCC1 |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds similar to 3-(cyclopentylamino)-N-ethyl-propanamide may exhibit antiviral properties, particularly against coronaviruses. A study detailing the design of covalent inhibitors targeting the 3CL protease of SARS-CoV-2 suggests that modifications in the amide structure can enhance inhibitory activity against viral replication pathways . The structural characteristics of this compound could be leveraged to develop novel antiviral agents.

Neurological Disorders

The compound's interaction with protein phosphatase 2A (PP2A) has been proposed as a therapeutic target for neurological disorders. Abnormalities in PP2A activity are implicated in conditions such as Alzheimer's disease and schizophrenia. Research indicates that modulation of PP2A through compounds like this compound could provide a pathway for developing treatments for these disorders .

Enzyme Inhibition

The compound has been examined for its enzyme inhibition capabilities, particularly regarding cysteine proteases, which play critical roles in various biological processes including viral replication and cancer progression. Studies suggest that compounds with similar structural motifs can effectively inhibit these enzymes, potentially leading to therapeutic applications in oncology and infectious disease management .

Molecular Interactions

Molecular docking studies have demonstrated that this compound can interact favorably with target proteins involved in disease pathways. These interactions are crucial for understanding how the compound can be optimized for higher efficacy and selectivity against specific targets .

Real-World Applications

Case studies from healthcare systems utilizing real-world data indicate that compounds with structural similarities to this compound have been effective in improving patient outcomes in chronic disease management. These findings underscore the importance of further exploring this compound's therapeutic potential through rigorous clinical evaluation .

Summary Table of Applications

Chemical Reactions Analysis

Amide Hydrolysis

One of the fundamental reactions of amides, including 3-(cyclopentylamino)-N-ethyl-propanamide, is hydrolysis. This reaction can occur under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.

-

Acidic Hydrolysis : The amide can be protonated, which enhances its susceptibility to nucleophilic attack by water, leading to hydrolysis.

-

Basic Hydrolysis : In basic conditions, hydroxide ions attack the carbonyl carbon, resulting in the formation of a carboxylate ion and an amine.

The hydrolysis reaction can be summarized as follows:

Nucleophilic Substitution Reactions

This compound can participate in nucleophilic substitution reactions, particularly when activated by suitable electrophiles. The presence of the cyclopentylamino group can enhance nucleophilicity under certain conditions.

Condensation Reactions

This compound can also undergo condensation reactions with aldehydes or ketones to form imines or other derivatives. The reaction mechanism typically involves the formation of a tetrahedral intermediate followed by dehydration.

Reductive Amination

Reductive amination is another significant reaction pathway for this compound, where it can react with carbonyl compounds in the presence of reducing agents to form secondary or tertiary amines.

Reaction Mechanisms

Research has shown that the hydrolysis of amides like this compound proceeds via a concerted mechanism in acidic conditions, where water acts as both a reactant and catalyst. The transition state is stabilized by hydrogen bonding interactions with water molecules.

Yield and Conditions

The efficiency of reactions involving this compound often depends on various factors including:

-

Solvent Choice : Polar aprotic solvents tend to enhance nucleophilicity, making them favorable for substitution reactions.

-

Temperature and pH : Optimal conditions vary; for example, hydrolysis is more efficient at elevated temperatures and specific pH levels (0-3 for acid-catalyzed mechanisms) .

Analytical Techniques

To monitor these reactions, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm product formation and purity.

Reaction Conditions for Hydrolysis

| Condition | Temperature (°C) | pH | Yield (%) |

|---|---|---|---|

| Acidic Hydrolysis | 60 | 1 | 85 |

| Basic Hydrolysis | 25 | 13 | 75 |

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

- Used in synthetic intermediates for polyimides (e.g., 3-chloro-N-phenyl-phthalimide derivatives in ). Key difference: Lower molecular weight (155.24 g/mol) and altered pharmacokinetics compared to the ethyl variant .

- N,N-Dimethyl-3-(dimethylamino)propanamide (C₇H₁₆N₂O): Fully dimethylated amino and amide groups increase polarity, favoring aqueous solubility. Lacks the cyclopentyl group, eliminating stereochemical complexity and reducing lipophilicity .

Cyclopentylamino Derivatives with Modified Backbones

- 3-(Cyclopentylamino)propanenitrile (C₈H₁₄N₂): Replaces the amide with a nitrile group, enhancing electrophilicity for further reactions (e.g., nucleophilic additions). Reported as a yellow oil with distinct IR peaks at 2250 cm⁻¹ (C≡N stretch) and NMR shifts at δ 2.6–3.1 ppm for CH₂ groups .

- Methyl 3-(cyclopentylamino)propanoate hydrochloride (C₉H₁₈ClNO₂): Ester functionality increases hydrolytic instability but facilitates prodrug strategies. Hydrochloride salt form improves crystallinity and solubility in polar solvents .

Bioactive Propanamide Derivatives

- 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (C₁₃H₁₄ClN₂O): Chloro substituent enhances electrophilicity, enabling covalent binding to biological targets. Indole moiety confers affinity for serotonin receptors, contrasting with the cyclopentyl group’s preference for cannabinoid receptors .

- 3-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide (C₂₁H₂₇NO₅): Dual methoxyphenyl groups enhance π-π stacking interactions, useful in kinase inhibition (e.g., PCSK9 inhibitors in ). Higher molecular weight (373.45 g/mol) reduces blood-brain barrier penetration compared to simpler analogs .

Physicochemical and Spectral Properties

*Estimated based on structural analogs.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 3-(cyclopentylamino)-N-ethyl-propanamide?

Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to assess purity. Monitor for impurities like unreacted cyclopentylamine or ethylamine derivatives .

- NMR Spectroscopy : Employ , , and 2D NMR (COSY, HSQC) to confirm structural assignments. Compare experimental shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to resolve ambiguities .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in solvents like ethyl acetate/hexane mixtures. Resolve bond angles and stereochemistry using datasets collected at 100 K .

Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?

Methodological Answer :

- Nucleophilic Substitution : React 3-chloro-N-ethyl-propanamide with cyclopentylamine in DMF at 60°C for 12 hours. Use catalysts like DIPEA (3 equiv.) to neutralize HCl byproducts and improve yields to ~70% .

- Reductive Amination : Condense cyclopentylamine with ethyl 3-oxo-propanamide using NaBH in methanol. Optimize stoichiometry (1:1.2 molar ratio) to minimize over-reduction byproducts .

| Example Reaction Conditions | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Nucleophilic substitution (DIPEA catalyst) | DMF | 60 | 70 |

| Reductive amination (NaBH) | Methanol | 25 | 65 |

Q. What in vitro assays are appropriate for initial bioactivity screening of this compound?

Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) to measure IC values. Validate with positive controls like Z-Pro-prolinal .

- Receptor Binding Studies : Perform competitive radioligand displacement assays (e.g., -ligands for GPCR targets) in HEK293 cells. Normalize data to non-specific binding (1 μM reference antagonist) .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR spectra be resolved methodologically?

Methodological Answer :

- Conformational Analysis : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model low-energy conformers. Compare Boltzmann-weighted shifts with experimental data to identify dominant conformations .

- Solvent Effects : Re-simulate NMR spectra using explicit solvent models (e.g., PCM for DMSO-d) to account for hydrogen bonding-induced shifts .

Q. What strategies mitigate competing N-alkylation pathways during synthesis?

Methodological Answer :

- Protecting Groups : Temporarily protect the cyclopentylamine’s secondary amine with Boc anhydride. Deprotect post-alkylation using TFA/DCM (1:1) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) to suppress side reactions. Monitor progress via inline IR spectroscopy for real-time intermediate tracking .

Q. How do researchers reconcile conflicting bioactivity results between cell-free and whole-cell assays?

Methodological Answer :

- Permeability Assessment : Measure compound permeability using Caco-2 monolayers or PAMPA assays. Correct IC values for cellular uptake inefficiencies .

- Metabolite Profiling : Incubate the compound with liver microsomes (e.g., human S9 fraction) to identify active/inactive metabolites interfering in whole-cell systems .

Q. What computational methods validate the compound’s interaction with biological targets?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against protein structures (PDB IDs). Prioritize poses with ΔG < -8 kcal/mol and validate via MD simulations (NAMD, 50 ns trajectories) .

- QSAR Modeling : Train models on cyclopentylamine derivatives using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R > 0.7) .

Data Contradiction Analysis

Q. How should researchers address inconsistent thermal stability profiles in DSC studies?

Methodological Answer :

- Controlled Heating Rates : Standardize DSC runs at 10°C/min under nitrogen purge. Compare decomposition onset temperatures across three replicates to identify outliers .

- Polymorph Screening : Recrystallize the compound from 10 solvent systems (e.g., ethanol, acetone). Analyze DSC thermograms for polymorph-dependent melting points .

Q. What statistical approaches resolve variability in pharmacokinetic (PK) data across animal models?

Methodological Answer :

- Population PK Modeling : Use NONMEM to account for interspecies differences in clearance and volume of distribution. Apply allometric scaling (body weight) to extrapolate human PK .

- Bootstrap Analysis : Resample plasma concentration-time data (n=1000 iterations) to calculate 95% confidence intervals for AUC and C .

Future Directions

Q. How can AI-driven platforms enhance the optimization of this compound’s physicochemical properties?

Methodological Answer :

- Generative Chemistry : Train GPT-4 on PubChem data to propose derivatives with improved solubility (e.g., logS > -3). Validate top candidates via COSMOtherm solubility predictions .

- Active Learning Loops : Integrate robotic synthesis with Bayesian optimization to iteratively refine reaction conditions (e.g., pH, solvent) for maximal yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.